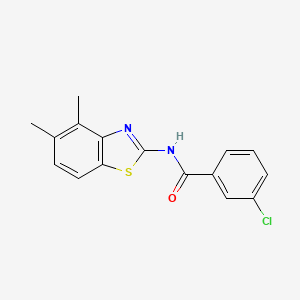

3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS/c1-9-6-7-13-14(10(9)2)18-16(21-13)19-15(20)11-4-3-5-12(17)8-11/h3-8H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIBHMOPQSIFTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with a benzoyl chloride derivative in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The benzothiazole ring can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: The benzamide moiety can participate in coupling reactions with various electrophiles to form new C-C or C-N bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or cesium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced benzothiazole compounds.

Scientific Research Applications

Medicinal Chemistry: This compound has shown promise as a lead compound for the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

Biological Studies: It has been used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Materials Science: Benzothiazole derivatives, including this compound, have been explored for their potential use in the development of organic semiconductors, dyes, and sensors.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Benzothiazole: The 4,5-dimethyl groups in the target compound provide steric bulk and electron-donating effects, contrasting with 4,5-dichloro analogs (e.g., ), which are electron-withdrawing and increase molecular weight.

Benzamide Modifications: 3-Chloro (target) vs. 4-cyano () or 2,4-difluoro () substituents influence polarity and hydrogen-bonding capacity. Chloro groups increase lipophilicity (logP ~3.5 estimated), whereas cyano and fluoro groups may improve metabolic stability .

Core Heterocycle Variations :

Solubility and Lipophilicity

Biological Activity

3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound belonging to the benzothiazole derivative class. Its unique structural features include a benzothiazole ring with a chloro group and two methyl substituents, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action, supported by relevant case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 252.73 g/mol. The compound's structure can be represented as follows:

Biological Activity Overview

Benzothiazole derivatives are known for their significant biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The specific activities of this compound have been explored in various studies.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit promising anticancer properties. For instance, compounds structurally related to this compound have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In a study evaluating the cytotoxic effects of benzothiazole derivatives on human cancer cell lines (e.g., HeLa and MCF-7), it was found that certain derivatives demonstrated IC50 values in the micromolar range, indicating potent anticancer activity .

Antimicrobial Activity

Benzothiazole derivatives also possess significant antimicrobial properties. The presence of the benzamide moiety enhances the interaction with bacterial enzymes.

Data Table: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | P. aeruginosa | 8 µg/mL |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.

- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes effectively.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells.

Research Findings

Recent studies have focused on the synthesis and evaluation of various benzothiazole derivatives for their biological activities. For example:

- A study published in Pharmaceutical Biology reported that modifications in the benzothiazole structure significantly enhanced anti-Alzheimer's activity among related compounds .

- Another investigation highlighted the anti-inflammatory potential of benzamide derivatives through inhibition of pro-inflammatory cytokines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodology : A common approach involves refluxing substituted benzaldehydes with benzothiazole derivatives in ethanol with catalytic glacial acetic acid, followed by solvent evaporation and filtration . Microwave-assisted synthesis offers a faster alternative, reducing reaction times and improving yields through controlled dielectric heating . Optimization may include varying solvents (e.g., pyridine for acyl chloride coupling) or using TLC to monitor reaction progress .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

- Methodology : Key techniques include:

- NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) and compare chemical shifts with analogous benzamide derivatives .

- FT-IR : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and benzothiazole C-S vibrations (~600–700 cm⁻¹) .

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.

Discrepancies in data (e.g., unexpected splitting in NMR) may arise from impurities or tautomerism; purification via recrystallization (e.g., methanol/water) or chromatography is recommended .

Q. How is the purity and stability of this compound assessed under varying storage conditions?

- Methodology :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid .

- Stability Studies : Store samples in amber vials at –20°C under inert gas (N2/Ar). Monitor degradation via periodic NMR or LC-MS over weeks/months.

Advanced Research Questions

Q. What strategies are employed to resolve crystallographic ambiguities in its structure, particularly for non-centrosymmetric crystals?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard . For enantiomorphic polarity, use Flack’s x parameter to avoid false chirality assignments in near-centrosymmetric structures . Hydrogen bonding networks (e.g., N–H⋯N interactions) stabilize molecular packing, as seen in similar benzamide-thiazole systems .

Q. How does coordination with transition metals (e.g., Ni, Cu) alter the compound’s physicochemical properties?

- Methodology : Synthesize metal complexes by reacting the compound with metal salts (e.g., NiCl2·6H2O) in ethanol under reflux. Characterize using:

- Elemental Analysis : Confirm metal-to-ligand ratios.

- SCXRD : Reveal distorted square-planar geometry in nickel complexes, with coordination via amide O and thiazole S atoms .

- Magnetic Susceptibility : Assess paramagnetic behavior in copper complexes using SQUID magnetometry.

Q. What in vitro assays are suitable for probing its biological activity, and how are mechanistic hypotheses validated?

- Methodology :

- Antimicrobial Assays : Use microdilution to determine MIC against Gram-positive/negative bacteria. Compare with nitazoxanide derivatives, which inhibit pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms .

- Enzyme Inhibition : Employ fluorescence-based assays (e.g., AcpS-PPTase inhibition) to quantify IC50 values. Molecular docking (AutoDock Vina) can predict binding modes to bacterial targets .

Q. How are synthetic byproducts or regioisomers identified and separated during scale-up?

- Methodology :

- HPLC-MS : Detect minor impurities using gradient elution.

- Preparative TLC/Column Chromatography : Separate regioisomers (e.g., para vs. ortho substitution) using silica gel with ethyl acetate/hexane gradients .

- Crystallographic Differentiation : SCXRD can distinguish isomers via bond angles (e.g., C–Cl⋯S distances in benzothiazole vs. alternative conformers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.